N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine: is an organic compound belonging to the class of amines. It is characterized by the presence of a piperidine ring substituted with four methyl groups at positions 2, 2, 6, and 6, and a cyclopentanimine group attached to the nitrogen atom. This compound is known for its unique structural features and its applications in various fields of chemistry and industry.
Properties
CAS No. |
61147-61-3 |
|---|---|
Molecular Formula |
C14H26N2 |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)cyclopentanimine |
InChI |
InChI=1S/C14H26N2/c1-13(2)10-7-11-14(3,4)16(13)15-12-8-5-6-9-12/h5-11H2,1-4H3 |
InChI Key |
WTPIWBBHUNYCQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(N1N=C2CCCC2)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Conjugate Addition Reaction: One of the common methods for synthesizing N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine involves the conjugate addition of ammonia to phorone, followed by reduction of the intermediate triacetone amine in a Wolff-Kishner reaction.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, iodine.
Reducing Agents: Lithium aluminum hydride.
Solvents: Ether, ethanol, acetic acid.
Major Products:
Oxidation Products: Oxides of the original compound.
Reduction Products: Amines.
Substitution Products: Functionalized piperidine derivatives.
Scientific Research Applications
Chemistry:
Precursor: It acts as a precursor to other compounds such as lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical.
Biology and Medicine:
Antimicrobial Coatings: The compound has been explored for its potential use in antimicrobial coatings for medical devices and chronic wound treatments.
Industry:
Mechanism of Action
The mechanism by which N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine exerts its effects involves its role as a hindered base. The steric hindrance provided by the bulky methyl groups around the piperidine ring makes it a non-nucleophilic base, which is useful in various chemical reactions. Additionally, its derivatives, such as the (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical, exhibit radical-trapping antioxidant activity, which can inhibit lipid peroxidation and prevent cell damage .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A closely related compound with similar structural features but without the cyclopentanimine group.
Lithium Tetramethylpiperidide: A derivative used as a strong base in organic synthesis.
N,N-Diisopropylethylamine: Another non-nucleophilic base used in similar applications.
Uniqueness: N-(2,2,6,6-Tetramethylpiperidin-1-yl)cyclopentanimine is unique due to the presence of both the piperidine ring and the cyclopentanimine group, which provides distinct steric and electronic properties. This makes it particularly useful as a hindered base and in the synthesis of specialized compounds.
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